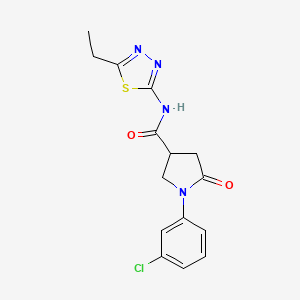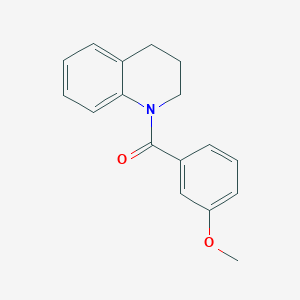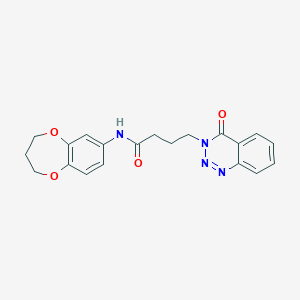![molecular formula C26H24N4O2 B11026073 N-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11026073.png)
N-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide (commonly referred to as “B8”) is a benzimidazole derivative. It has drawn attention due to its potential therapeutic properties. Let’s explore further!
Preparation Methods
B8 can be synthesized through a one-pot reductive cyclization process. Here are the steps:
- Start with N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide.
- React it with 3,4-dimethoxybenzaldehyde.
- Employ sodium dithionite as a reductive cyclizing agent in dimethyl sulfoxide (DMSO) as the solvent .
Chemical Reactions Analysis
B8 may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄).
Substitution: Alkylating agents like methyl iodide (CH₃I).
Major products formed from these reactions depend on the specific reaction conditions.
Scientific Research Applications
B8’s applications span several fields:
Chemistry: It serves as a scaffold for designing novel compounds.
Biology: B8 might exhibit biological activity, making it relevant for drug discovery.
Medicine: Potential therapeutic applications, including anti-inflammatory effects.
Industry: B8 could find use in materials science or catalysis.
Mechanism of Action
The exact mechanism by which B8 exerts its effects remains an active area of research. it likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
While B8’s uniqueness lies in its specific structure, similar compounds include other benzimidazole derivatives. These analogs may share some properties but differ in subtle ways.
Properties
Molecular Formula |
C26H24N4O2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c1-16-8-4-5-9-20(16)24-23(25(31)28-18-12-14-19(32-3)15-13-18)17(2)27-26-29-21-10-6-7-11-22(21)30(24)26/h4-15,24H,1-3H3,(H,27,29)(H,28,31) |
InChI Key |
TZKIMGYHGCZQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2-{[(4-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B11025998.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]-N-[2-(1H-indol-1-yl)ethyl]-4-oxobutanamide](/img/structure/B11026006.png)



![N,N'-bis[3-(acetylamino)phenyl]isophthalamide](/img/structure/B11026050.png)
![methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11026052.png)
![3-{[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B11026060.png)
![2-Amino-8'-fluoro-6'-methyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclopentane]-3-carbonitrile](/img/structure/B11026066.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11026085.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide](/img/structure/B11026086.png)
![2-cyclooctyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11026092.png)
![2-hydroxy-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-4-carboxamide](/img/structure/B11026095.png)
